R(+)-Alpha Lipoic Acid SodiuM
CAS No.: 176110-81-9
Cat. No.: VC0174209
Molecular Formula: C8H13NaO2S2
Molecular Weight: 228.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 176110-81-9 |
---|---|
Molecular Formula | C8H13NaO2S2 |
Molecular Weight | 228.3 g/mol |
IUPAC Name | sodium;5-[(3R)-dithiolan-3-yl]pentanoate |
Standard InChI | InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1/t7-;/m1./s1 |
Standard InChI Key | UUDFBRWLHZIIQX-OGFXRTJISA-M |
Isomeric SMILES | C1CSS[C@@H]1CCCCC(=O)[O-].[Na+] |
SMILES | C1CSSC1CCCCC(=O)O.[Na] |
Canonical SMILES | C1CSSC1CCCCC(=O)[O-].[Na+] |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
NaRALA features a chiral dithiolane ring system conjugated to a pentanoic acid backbone, stabilized through sodium salt formation. The molecular formula is C₈H₁₃NaO₂S₂, with a molecular weight of 228.307 g/mol . X-ray crystallography confirms the (3R)-stereochemical configuration, which is identical to endogenous lipoic acid produced in human mitochondria . The sodium counterion enhances aqueous solubility to >500 mg/mL compared to <1 mg/mL for non-salt R-ALA, while preventing oxidative polymerization—a common degradation pathway in acidic environments .
Table 1: Physicochemical Properties
Property | Value |
---|---|
CAS Number | 176110-81-9 |
Molecular Formula | C₈H₁₃NaO₂S₂ |
Exact Mass | 228.025467 Da |
Solubility (H₂O, 25°C) | >500 mg/mL |
pKa | 1.9 (carboxyl), 4.7 (dithiolane) |
Pharmacokinetic Profile
Absorption and Bioavailability
Pharmacokinetic studies reveal NaRALA achieves 10–30× higher plasma concentrations than equimolar doses of non-salt R-ALA. A crossover trial in healthy adults demonstrated dose-proportional kinetics:
-
200 mg NaRALA: Cₘₐₓ = 4,186.8 ± 1,956.7 μg/L, AUC₀–₈ = 1,893.6 ± 759.4 μg·h⁻¹·L⁻¹
-
300 mg NaRALA: Cₘₐₓ = 6,985.6 ± 3,775.8 μg/L, AUC₀–₈ = 3,575.2 ± 1,149.2 μg·h⁻¹·L⁻¹
The sodium salt’s ionization state facilitates rapid passive diffusion across intestinal epithelia, achieving Tₘₐₓ within 0.25–0.33 hours post-administration . Consecutive dosing at 15-minute intervals produces sustained plasma levels comparable to intravenous infusion, with negligible protein binding (<5%) enabling efficient tissue distribution .
Metabolic Fate
Hepatic reduction converts ~60% of absorbed NaRALA to dihydrolipoic acid (DHLA), the primary active metabolite. Cytochrome P450 2E1 mediates side-chain β-oxidation, yielding tetranorlipoic acid derivatives excreted renally. Terminal elimination half-life ranges 1.2–2.1 hours, unaffected by hepatic impairment due to extrahepatic metabolic pathways .
Mechanisms of Action
Antioxidant Regeneration Systems
NaRALA exhibits dual-phase redox activity:
-
Direct radical quenching: Scavenges hydroxyl (- OH), peroxyl (ROO- ), and peroxynitrite (ONOO⁻) radicals via dithiolane ring oxidation (E°' = -0.32 V) .
-
Redox cycling: Regenerates endogenous antioxidants through electron transfer to:
In diabetic models, NaRALA increases nuclear factor erythroid 2-related factor 2 (Nrf2) translocation by 3.2-fold, upregulating glutathione peroxidase and catalase expression .
Mitochondrial Modulation
As a pyruvate dehydrogenase (PDH) cofactor, NaRALA enhances acetyl-CoA production by 27% in hepatocytes, shifting energy metabolism from fatty acid β-oxidation to glucose utilization . This mitochondrial substrate selection improves insulin sensitivity, demonstrated by 34% higher GLUT4 translocation in skeletal myocytes versus controls .
Clinical Applications
Diabetic Neuropathy
A 4-month RCT (n=120) with 600 mg/day NaRALA reduced Total Symptom Score (TSS) by 5.8 points vs. 2.1 for placebo (p<0.001). Quantitative sensory testing confirmed 39% improvement in vibration perception threshold . Mechanistically, NaRALA inhibits advanced glycation end-product (AGE) formation by 68% through carbonyl scavenging, preventing axonal demyelination .
Oxidative Stress Mitigation
In a pilot study of high cardiovascular risk patients (n=20), 1-month NaRALA supplementation (300 mg/day) decreased reactive oxygen species (ROS) by 41% (p=0.003) and increased plasma total antioxidant capacity (TAC) by 29% (p=0.01). Glutathione reductase activity rose 2.3-fold, confirming redox cycling efficacy .
Table 2: Clinical Outcomes in Metabolic Disorders
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume